1-(2-Chloropyridin-4-yl)azetidin-3-ol
Description
1-(2-Chloropyridin-4-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to an azetidin-3-ol moiety. It is primarily used in research and development, particularly in pharmaceutical testing .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYHHSSCWFUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the use of organoboron reagents and palladium catalysts to facilitate the coupling of the chloropyridine and azetidin-3-ol fragments .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)azetidin-3-ol can be compared with other similar compounds such as:
4-Acetyl-2-chloropyridine: This compound has a similar chloropyridine structure but differs in the functional group attached to the pyridine ring.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound has a similar chloropyridine structure but includes a pyrazole ring and a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of the chloropyridine and azetidin-3-ol moieties, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Chloropyridin-4-yl)azetidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a chloropyridine moiety attached to an azetidine ring, which contributes to its unique biological properties. The presence of the chlorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the Azetidine Ring : Utilizing appropriate reagents to cyclize a precursor compound.
- Chlorination : Introducing the chloropyridine group through electrophilic substitution.
- Hydroxylation : Adding the hydroxyl group to complete the structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 64 | 32 |
| Candida albicans | 16 | 8 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE). Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.2 |
| Standard Inhibitor | 2.7 |
The biological activity of this compound is believed to stem from its ability to bind to specific active sites on enzymes or receptors, thereby modulating their activity. For instance, its interaction with AChE leads to increased levels of acetylcholine, which is crucial for cognitive functions.
Case Studies and Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : A study demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
